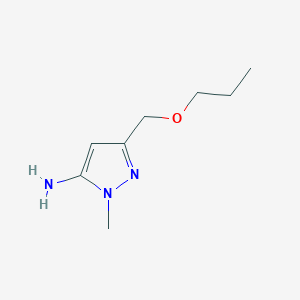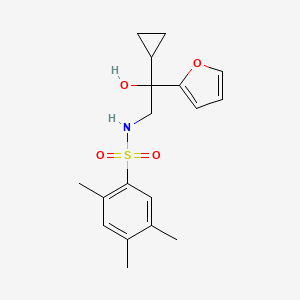![molecular formula C25H31N5O4 B2398684 benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-53-0](/img/structure/B2398684.png)
benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a compound of considerable interest in the scientific community due to its unique structural properties and potential applications in various fields of research, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, characterized by the presence of multiple functional groups that contribute to its diverse reactivity and potential therapeutic effects.
Applications De Recherche Scientifique
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has found applications in several fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, this compound facilitates the exploration of new chemical reactions and mechanisms.
Biology: Its structural properties make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, with investigations into its role in treating diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties have led to its use in the development of novel materials and catalysts for industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves a multi-step process. The synthetic routes can vary, but a common approach includes the condensation of specific starting materials under controlled conditions. For instance, the reaction of 9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purine with benzyl bromoacetate in the presence of a base, such as potassium carbonate, can yield the desired product after purification.
Industrial Production Methods
Scaling up the production of this compound for industrial applications requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure controls. Industrial methods focus on enhancing the efficiency of the synthesis while minimizing the environmental impact and production costs.
Analyse Des Réactions Chimiques
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the compound into its reduced forms.
Substitution: The compound's ester group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ester moiety, leading to a variety of derivatives.
Mécanisme D'action
The mechanism of action of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary but often include signal transduction mechanisms and alterations in gene expression.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural features. For instance:
2-(1-Cyclohexyl-1H-purin-6-yl)acetic acid: Similar in having a purine core but lacks the complex substitution pattern of the target compound.
Benzyl 2-(1-methyl-1H-purin-6-yl)acetate: Shares the benzyl ester moiety but differs in the substitution on the purine ring.
This compound's versatility and potential make it a valuable subject for ongoing and future studies across multiple disciplines. Happy experimenting!
Propriétés
IUPAC Name |
benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3,5-6,9-10,17,19H,4,7-8,11-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVYLXPFNLVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)






![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)
![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)

